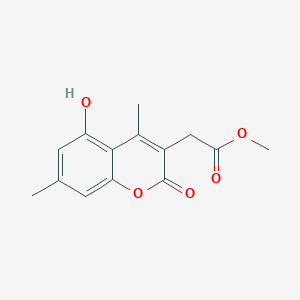

methyl 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate

Description

Methyl 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate is a coumarin derivative characterized by a chromen-2-one core substituted with hydroxyl, methyl, and ester functional groups. Its molecular formula is C₁₄H₁₄O₅ (molecular weight: 262.26 g/mol), featuring a methyl ester at position 3, hydroxyl at position 5, and methyl groups at positions 4 and 7 . Coumarins of this class are studied for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties.

Properties

IUPAC Name |

methyl 2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-7-4-10(15)13-8(2)9(6-12(16)18-3)14(17)19-11(13)5-7/h4-5,15H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTALDERGPAZTDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)OC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-hydroxy-4,7-dimethylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like acetone . The reaction is carried out at elevated temperatures to facilitate the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate has the molecular formula and a molecular weight of approximately 262.26 g/mol. The compound features a coumarin backbone, which is known for its diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of coumarin derivatives, including this compound.

Case Study: In Vitro Antibacterial Activity

A study assessed the antibacterial effects of various synthesized coumarin derivatives against pathogenic microorganisms. The results indicated that this compound exhibited moderate to excellent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Zone of inhibition (ZOI) = 22 mm

- Escherichia coli : ZOI = 19 mm

These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated through various assays.

Case Study: DPPH Radical Scavenging Assay

In a study utilizing the DPPH assay to measure radical scavenging activity, the compound demonstrated significant antioxidant properties. The IC50 value was calculated to assess its effectiveness compared to standard antioxidants like ascorbic acid. The results indicated that this coumarin derivative possesses strong radical scavenging ability, making it a potential therapeutic agent for oxidative stress-related diseases .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines.

Case Study: MCF-7 Cell Line Testing

Research conducted on the MCF-7 breast cancer cell line demonstrated that this compound induced cytotoxic effects at specific concentrations. The study employed the MTT assay to evaluate cell viability post-treatment with varying concentrations of the compound. The results revealed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Data Summary Table

| Application | Methodology | Results |

|---|---|---|

| Antimicrobial | In vitro antibacterial assay | Moderate to excellent activity against E. coli and S. aureus |

| Antioxidant | DPPH radical scavenging assay | Significant antioxidant activity (IC50 values comparable to standards) |

| Anticancer | MTT assay on MCF-7 cells | Dose-dependent cytotoxicity observed |

Mechanism of Action

The mechanism by which methyl 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate exerts its effects involves interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent variations are summarized in Table 1.

Table 1. Substituent Comparison of Coumarin Derivatives

Key Observations :

- Methoxy vs.

- Ester Chain Length : Ethyl esters (e.g., ) exhibit slightly lower polarity than methyl esters, influencing pharmacokinetic properties like absorption rates.

- Ring Modifications : The furocoumarin derivative in incorporates a fused furan ring, significantly altering UV absorption profiles and biological activity compared to simpler coumarins.

Spectral Data and Structural Confirmation

Infrared (IR) Spectroscopy :

Biological Activity

Methyl 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate, a coumarin derivative, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by case studies and research findings.

- Molecular Formula : C14H14O5

- Molecular Weight : 262.26 g/mol

- CAS Number : 710990-95-7

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of coumarin derivatives, including this compound. The compound exhibits significant activity against various bacterial strains and fungi.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several coumarin derivatives against Gram-positive and Gram-negative bacteria. This compound showed notable inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 6.25 to 25 µg/mL. The structure–activity relationship (SAR) indicated that hydroxyl and methyl substitutions enhance antibacterial potency .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 6.25 | Significant |

| Escherichia coli | 12.5 | Moderate |

| Bacillus subtilis | 25 | Moderate |

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity. It was tested against various fungal strains, including Candida albicans and Aspergillus fumigatus .

Research Findings

In vitro tests revealed that this compound inhibited the growth of C. albicans with an MIC of 12.5 µg/mL. This suggests its potential as a therapeutic agent in treating fungal infections .

| Fungal Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 12.5 | Significant |

| Aspergillus fumigatus | 25 | Moderate |

Anticancer Activity

Emerging research indicates that coumarin derivatives may possess anticancer properties. Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A study assessed the cytotoxic effects of various coumarins on human leukemia cell lines. This compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM, indicating its potential as a chemotherapeutic agent .

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. Coumarins are known for their ability to scavenge free radicals, which contributes to their protective effects against oxidative stress.

Findings on Antioxidant Properties

In vitro assays demonstrated that the compound effectively scavenged DPPH radicals with an IC50 value of 20 µM, showcasing its potential as an antioxidant agent .

Q & A

Q. What are the primary synthetic routes for methyl 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via a multicomponent condensation reaction involving 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in acetonitrile (MeCN) with triethylamine (Et₃N) as a catalyst. Key parameters include:

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C-NMR spectroscopy provide detailed information on proton and carbon environments, confirming substituent positions .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, validating bond lengths, angles, and packing arrangements .

- High-resolution mass spectrometry (HRMS) : Ensures molecular weight accuracy and detects impurities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste disposal : Segregate hazardous waste and follow institutional guidelines for chemical disposal .

Advanced Research Questions

Q. How can computational methods complement experimental data in predicting the reactivity and stability of this compound?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack .

- Molecular docking : Models interactions with biological targets (e.g., enzymes) to guide drug design .

- Quantum chemical calculations : Validate experimental spectroscopic data and refine crystal structure parameters .

Q. What strategies resolve contradictions between spectroscopic data and proposed structures during characterization?

- Cross-validation : Combine NMR, HRMS, and X-ray crystallography to confirm structural assignments .

- Dynamic NMR experiments : Detect conformational changes or tautomerism that may explain discrepancies in peak splitting .

- SHELXL refinement : Adjusts crystallographic models to reconcile observed vs. calculated data .

Q. How can functionalization of the chromen core expand the compound’s applications in medicinal chemistry?

- Derivatization via thiazolidinone formation : React with mercaptoacetic acid and ZnCl₂ under reflux to introduce heterocyclic moieties .

- Ester hydrolysis : Convert the methyl ester to a carboxylic acid for enhanced solubility or metal coordination .

- Coupling reactions : Use Pd-catalyzed cross-coupling to attach aryl/alkyne groups for targeted biological activity .

Q. What experimental approaches are used to study the compound’s stability under varying pH and temperature conditions?

- Accelerated stability testing : Incubate the compound at elevated temperatures (40–60°C) and monitor degradation via HPLC .

- pH-dependent studies : Dissolve in buffers (pH 1–13) and track spectral changes using UV-Vis spectroscopy .

- Mass spectrometry : Identify degradation products and propose degradation pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s synthetic pathways?

- Comparative kinetic studies : Evaluate reaction rates and intermediates under varying conditions (e.g., solvent, catalyst) .

- Isolation of intermediates : Use TLC or column chromatography to identify side products and optimize stepwise synthesis .

- Reproducibility checks : Validate published protocols across independent labs to identify critical variables (e.g., reagent purity, humidity) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.